molecular formula C8H8ClN3 B11907600 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile

Cat. No.: B11907600
M. Wt: 181.62 g/mol
InChI Key: XGCBXOLZPHMOKQ-UHFFFAOYSA-N
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Description

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile typically involves the reaction of 6-chloropyrimidine with 2-methylpropanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrile, followed by nucleophilic substitution at the 6-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide .

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of a specific kinase or bind to a receptor to block its signaling . The molecular targets and pathways involved vary based on the derivative and its intended use.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)-2-methylpropanenitrile

InChI

InChI=1S/C8H8ClN3/c1-8(2,4-10)6-3-7(9)12-5-11-6/h3,5H,1-2H3

InChI Key

XGCBXOLZPHMOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=NC=N1)Cl

Origin of Product

United States

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